molecular formula C9H24N4O B14700509 N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane CAS No. 26950-63-0

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane

Cat. No.: B14700509
CAS No.: 26950-63-0
M. Wt: 204.31 g/mol
InChI Key: BMJBGAZCPLPJGS-UHFFFAOYSA-N
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Description

N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane: is a complex organic compound that contains both amine and oxirane functional groups. This compound is known for its versatility in various chemical reactions and applications, particularly in the fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, alkoxides

Major Products Formed:

    Oxidation: Oxides, hydroxylated derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or alkoxylated products

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of various complex molecules. Its reactivity with different functional groups makes it valuable in organic synthesis .

Biology: In biological research, the compound is used as a chelating agent to bind metal ions. This property is particularly useful in studies involving metalloproteins and enzyme catalysis .

Medicine: Its ability to form stable complexes with metal ions is exploited in the design of metal-based drugs .

Industry: In industrial applications, the compound is used as a curing agent for epoxy resins, enhancing the mechanical properties and durability of the final products. It is also employed as an additive in lubricants and fuels to improve performance and stability .

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. This chelation process involves the coordination of the amine groups with the metal ions, leading to the formation of stable, ring-like structures. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins .

Properties

CAS No.

26950-63-0

Molecular Formula

C9H24N4O

Molecular Weight

204.31 g/mol

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane

InChI

InChI=1S/C6H18N4.C3H6O/c7-1-3-9-5-6-10-4-2-8;1-3-2-4-3/h9-10H,1-8H2;3H,2H2,1H3

InChI Key

BMJBGAZCPLPJGS-UHFFFAOYSA-N

Canonical SMILES

CC1CO1.C(CNCCNCCN)N

Related CAS

26950-63-0

Origin of Product

United States

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